Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl-

Description

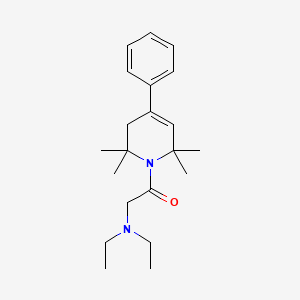

The compound Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is a tetrahydropyridine derivative characterized by a partially saturated pyridine ring with distinct substituents:

- A phenyl group at position 4.

- Tetramethyl groups (2,2,6,6-tetramethyl) that confer steric hindrance and influence conformational stability.

The tetramethyl groups likely enhance kinetic stability, while the diethylglycyl side chain may modulate biological activity or coordination properties .

Properties

CAS No. |

53725-52-3 |

|---|---|

Molecular Formula |

C21H32N2O |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-(diethylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |

InChI |

InChI=1S/C21H32N2O/c1-7-22(8-2)16-19(24)23-20(3,4)14-18(15-21(23,5)6)17-12-10-9-11-13-17/h9-14H,7-8,15-16H2,1-6H3 |

InChI Key |

DTTVBSRGHJKBOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydropyridine Core

The tetrahydropyridine ring can be synthesized by cyclization methods such as:

Chichibabin Pyridine Synthesis: This classical method involves condensation of aldehydes and ammonia derivatives to form aminopyridines, which can be further reduced to tetrahydropyridines. For example, acrolein formed by Knoevenagel condensation of acetaldehyde and formaldehyde condenses with ammonia and acetaldehyde to give aminopyridine intermediates.

Metal-Catalyzed Cyclization: Iron or copper catalysts facilitate cyclization of ketoxime acetates and aldehydes to form substituted pyridines under elevated temperatures (e.g., 140 °C in toluene with FeCl3).

Potassium Carbonate Mediated Cyclization: K2CO3 can mediate cyclization and rearrangement of alkynyl oximes to yield substituted pyridines in glycerol solvent at 120 °C.

Installation of the 4-Phenyl Substituent

The phenyl group at the 4-position is generally introduced by:

Aldol or Knoevenagel Condensation: Reaction of benzaldehyde or phenyl ketones with pyridine precursors to incorporate the phenyl ring.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Heck coupling of halogenated tetrahydropyridine intermediates with phenylboronic acid or styrene derivatives.

Incorporation of 2,2,6,6-Tetramethyl Substitutions

The tetramethyl substitution pattern at positions 2 and 6 of the pyridine ring is achieved by:

Use of Tetramethylated Precursors: Starting materials such as tetramethyl-substituted acetone derivatives or tetramethylpiperidine analogs.

Selective Alkylation: Introduction of methyl groups via alkylation reactions using methyl iodide or methyl lithium reagents under controlled conditions.

4 Typical Reaction Conditions and Reagents

5 Purification and Characterization

Purification: Typically involves extraction with organic solvents (ethyl acetate), drying over anhydrous sodium sulfate, evaporation under reduced pressure, and column chromatography on silica gel using hexane/ethyl acetate mixtures.

Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify the substitution pattern and molecular integrity.

7 Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chichibabin Synthesis | Acrolein, acetaldehyde, ammonia | Classical, well-established | Multi-step, moderate yields |

| Metal-Catalyzed Cyclization | FeCl3, toluene, 140 °C | High yield, selective | Requires inert atmosphere |

| K2CO3-Mediated Cyclization | K2CO3, glycerol, 120 °C | Metal-free, green solvent | Longer reaction times |

| Reductive Amination | Diethylamine, glycine derivatives | Specific N-substitution | Requires careful control |

| Cross-Coupling Reactions | Pd catalysts, phenylboronic acids | Versatile phenyl introduction | Expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural formula.

(ii) MPTP ()

- Neurotoxicity : MPTP’s 1-methyl group and fully unsaturated pyridine ring (after metabolic oxidation to MPP+) enable mitochondrial toxicity, contrasting with the target compound’s tetramethyl and diethylglycyl groups, which may block metabolic activation. This highlights the critical role of substituents in neurotoxicity .

(iv) 4-Butyl-1-(azepinyl-acetyl)-2,2,6,6-tetramethyl-tetrahydropyridine ()

- Pharmacological Potential: The azepinyl-acetyl group suggests possible receptor-binding activity. Comparatively, the target compound’s diethylglycyl group may offer better solubility in nonpolar solvents or enhanced membrane permeability .

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyridine ring substituted with a phenyl group and various alkyl groups. Its molecular formula is with a molecular weight of approximately 314.47 g/mol. The presence of multiple functional groups contributes to its unique biological properties.

The biological activity of this pyridine derivative is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may involve:

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.

Antimicrobial Activity

Research has indicated that pyridine derivatives possess antimicrobial properties. A study evaluating various pyridine compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine Derivative A | Staphylococcus aureus | 32 µg/mL |

| Pyridine Derivative B | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may have potential as an antimicrobial agent.

Neuroprotective Effects

In studies related to neuroprotection, pyridine derivatives have shown promise in mitigating neurotoxicity. For instance, analogs of the compound have been tested for their ability to protect neurons from oxidative stress and excitotoxicity associated with neurodegenerative diseases.

Case Studies

-

Neurotoxicity Assessment:

A study investigated the neuroprotective effects of various tetrahydropyridine derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that certain derivatives significantly reduced cell death and oxidative stress markers. -

Antidepressant Activity:

Another case study explored the antidepressant-like effects of pyridine derivatives in animal models. The administration of these compounds resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties.

Synthesis Methods

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl- typically involves several steps:

- Formation of the Pyridine Ring: Utilizing cyclization reactions involving appropriate precursors.

- Substitution Reactions: Introducing the N,N-diethylglycyl group and phenyl group through nucleophilic substitution or coupling reactions.

- Purification: Employing techniques such as chromatography to isolate the desired product with high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.